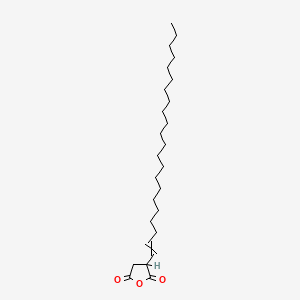
3-Docos-1-enyloxolane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Docos-1-enyloxolane-2,5-dione, also known as docosenylsuccinic anhydride, is a chemical compound with the molecular formula C26H46O3. It is an anhydride derivative of succinic acid, featuring a long aliphatic chain with a double bond and an oxolane ring. This compound is primarily used in various industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Docos-1-enyloxolane-2,5-dione typically involves the reaction of docosenoic acid with succinic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The process involves heating the reactants in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the anhydride bond .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors that can maintain the necessary temperature and pressure conditions. The reactants are continuously fed into the reactor, and the product is collected and purified through distillation or crystallization techniques .
化学反応の分析
Types of Reactions
3-Docos-1-enyloxolane-2,5-dione undergoes various chemical reactions, including:
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding diacid.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid.
Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Hydrolysis: Dicosenoic acid and succinic acid.
Esterification: Esters of docosenoic acid.
Amidation: Amides of docosenoic acid.
科学的研究の応用
3-Docos-1-enyloxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce long aliphatic chains into molecules.
Biology: Studied for its potential role in modifying biological molecules and membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of 3-Docos-1-enyloxolane-2,5-dione involves its ability to react with nucleophiles due to the presence of the anhydride group. This reactivity allows it to modify various molecules, including proteins and lipids, by forming covalent bonds. The long aliphatic chain provides hydrophobic interactions, making it useful in modifying membrane properties and enhancing the solubility of hydrophobic drugs .
類似化合物との比較
Similar Compounds
Docosenoic acid: A fatty acid with a similar aliphatic chain but lacks the anhydride group.
Succinic anhydride: A simpler anhydride without the long aliphatic chain.
Oxolane derivatives: Compounds containing the oxolane ring but with different substituents.
Uniqueness
3-Docos-1-enyloxolane-2,5-dione is unique due to its combination of a long aliphatic chain, an anhydride group, and an oxolane ring. This combination imparts unique chemical properties, making it versatile for various applications in synthesis, research, and industry .
生物活性
3-Docos-1-enyloxolane-2,5-dione is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique oxolane (tetrahydrofuran) ring structure with a long-chain fatty acid component. The molecular formula is C23H42O2, and it features a double bond in the docosyl chain, which may influence its reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting several key areas:
1. Antioxidant Activity:
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the double bond in the docosyl chain may enhance the ability of this compound to scavenge free radicals, thus potentially protecting cells from oxidative stress.
2. Anti-inflammatory Effects:
In vitro studies have shown that related compounds can inhibit inflammatory pathways. For instance, they may downregulate pro-inflammatory cytokines and modulate immune responses, suggesting that this compound could possess similar anti-inflammatory properties.
3. Antitumor Activity:
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve inducing apoptosis or inhibiting cell proliferation through interference with cellular signaling pathways.
Case Studies
-
Cytotoxicity Assay:
A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM. -
Inflammation Model:
In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in reduced levels of TNF-alpha and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent.
Data Table
The following table summarizes key biological activities and findings related to this compound:
特性
CAS番号 |
58598-42-8 |
|---|---|
分子式 |
C26H46O3 |
分子量 |
406.6 g/mol |
IUPAC名 |
3-[(E)-docos-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C26H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23-25(27)29-26(24)28/h21-22,24H,2-20,23H2,1H3/b22-21+ |
InChIキー |
WYSMQSIDRZXTBU-QURGRASLSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)OC1=O |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCC/C=C/C1CC(=O)OC1=O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)OC1=O |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















